
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pivalamide, also known as TFP, is a chemical compound that has been widely used in scientific research for its unique properties. TFP is a pivaloyloxymethyl (POM) protected alcohol that can be easily deprotected to yield the corresponding alcohol. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Metal-Free Synthesis and Aryl Migration in Quinolinones The compound has been used in the metal-free synthesis of 3-arylquinolin-2-one derivatives, showcasing efficient assembly via phenyliodine bis(trifluoroacetate) (PIFA)-mediated reactions. This process features exclusive 1,2-aryl migration and metal-free oxidative C(sp(2))-C(sp(2)) bond formation, highlighting its significance in organic synthesis (Liu et al., 2013; Liu et al., 2016).
C-H Amination and Hydroamination The use of N-pivaloyloxy benzamides in Rh(III)-catalyzed C-H amination with N-chloroamines at room temperature was studied, demonstrating the selective mono- and diamination and conversion to valuable benzamide or aminoaniline derivatives. This indicates its potential in facilitating complex amination processes (Grohmann et al., 2012). Similarly, copper-catalyzed hydroamination of γ-substituted allylic pivalamides has been reported for regio- and enantioselective synthesis of 1,2-diamine derivatives, highlighting the compound's pivotal role in the construction of chiral vicinal diamines (Ichikawa et al., 2019).
Nanofiber Formation in Electrospinning The compound has found applications in the formation of nanofibers via electrospinning, particularly in creating polyimide nanofibers. These nanofibers are significant due to their thermal and chemical stability, and the compound's role in their formation underscores its importance in the production of high-performance materials (Jiang et al., 2016; Ding et al., 2016).
Spectroscopic Applications in Photoluminescence Investigations into the spectroscopic properties of boron difluoride complexes of N-(5-phenyl-2-pyrazinyl)pivalamide have been conducted, with findings showing fluorescence in both solution and solid state. This illustrates the compound's potential in the development of materials with specific photoluminescent properties (Hachiya et al., 2016).
Propriétés
IUPAC Name |
2,2-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c1-12(2,3)11(19)18-9-13(20,14(15,16)17)10-7-5-4-6-8-10/h4-8,20H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKRXZZRZAWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

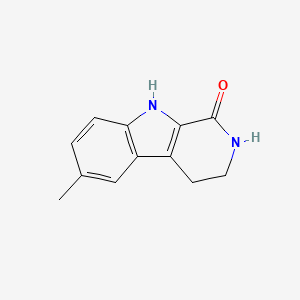
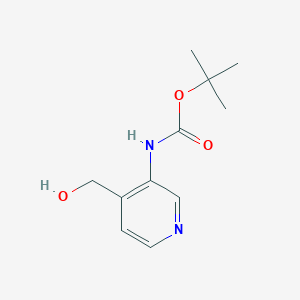
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)

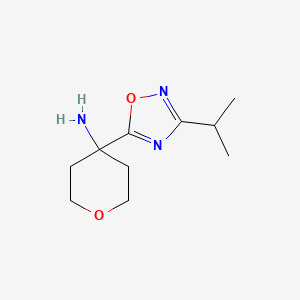
![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)
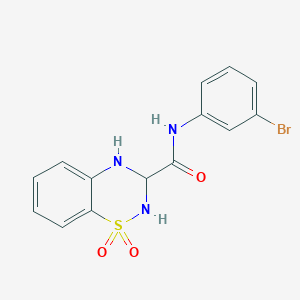
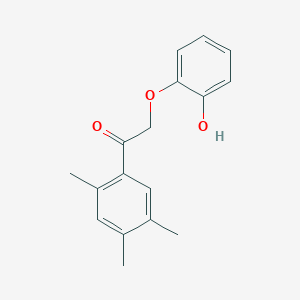
![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

![5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2647562.png)
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647564.png)
![N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2647565.png)
